N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride
Description
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride is a synthetic organic compound featuring a piperidine core substituted at the 4-position with both a 5-methyl-1,2,4-oxadiazole ring and an acetamide group. The compound’s molecular formula is C10H17ClN4O2, with a molecular weight of 260.73 g/mol . Its structural components include:
- A piperidine ring (6-membered nitrogen-containing heterocycle), providing conformational rigidity.
- A 5-methyl-1,2,4-oxadiazole moiety, a heterocycle known for metabolic stability and hydrogen-bonding capacity.
Properties
Molecular Formula |
C10H17ClN4O2 |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-7(15)13-10(3-5-11-6-4-10)9-12-8(2)16-14-9;/h11H,3-6H2,1-2H3,(H,13,15);1H |
InChI Key |
RHNOJFVMEZQRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2(CCNCC2)NC(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Piperidine Core Functionalization
The piperidine scaffold is typically synthesized via Buchwald–Hartwig amination or cyclization of amino alcohols . For example, in, ethyl piperidin-4-carboxylate derivatives were prepared by reacting 4-chlorobenzenesulfonyl chloride with piperidin-4-carboxylate esters under alkaline conditions. Adapting this approach:
- Step 1 : Ethyl piperidin-4-carboxylate is sulfonylated or acylated to introduce protective groups.
- Step 2 : Hydrolysis of the ester group yields piperidin-4-carboxylic acid, which is converted to the corresponding amide via coupling reagents (e.g., EDC·HCl, HOBt).
1,2,4-Oxadiazole Ring Formation
The 5-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with acylating agents . A representative method from involves:
- Step 3 : Reaction of a hydrazide intermediate (e.g., 2-(4-isobutylphenyl)propane hydrazide) with methyl isothiocyanate under alkaline conditions to form a triazole-thiol. For oxadiazoles, amidoxime intermediates are cyclized with acetyl chloride or acetic anhydride to form the 1,2,4-oxadiazole ring.
- Prepare piperidin-4-carboxamidoxime by treating piperidin-4-carboxamide with hydroxylamine.
- Cyclize with acetyl chloride in the presence of a base (e.g., pyridine) to yield 5-methyl-1,2,4-oxadiazol-3-yl-piperidine.
Acetamide Formation and Salt Preparation
The acetamide group is introduced via nucleophilic acylation , followed by HCl salt formation:
- Step 4 : React the 4-amino-piperidine-oxadiazole intermediate with acetic anhydride in dichloromethane, catalyzed by DMAP.
- Step 5 : Precipitate the hydrochloride salt by treating the free base with HCl gas in diethyl ether.
Synthetic Pathway Summary
*Yields are extrapolated from analogous reactions in cited sources.
Analytical Data
Key characterization data for intermediates and final compounds (based on and):
- IR Spectroscopy :
- 1,2,4-Oxadiazole C=N stretch: ~1600 cm⁻¹
- Acetamide C=O: ~1660 cm⁻¹
- 1H-NMR (CDCl3):
- Piperidine H-4: δ 2.93–2.97 (m)
- Oxadiazole CH3: δ 2.45 (s)
- Acetamide CH3: δ 1.98 (s)
Optimization Insights
- Cyclization Efficiency : Using T3P® (propanephosphonic anhydride) as a coupling agent improves oxadiazole yields (up to 92%) compared to traditional POCl3.
- Green Chemistry : Microwave-assisted cyclodehydration reduces reaction time from hours to minutes.
Chemical Reactions Analysis
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Cyclization: The oxadiazole ring can participate in cyclization reactions under appropriate conditions
Scientific Research Applications
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: The compound is used as a reagent in proteomics research to study protein interactions and functions.
Drug Discovery: It serves as a scaffold for the development of new therapeutic agents, particularly those targeting infectious diseases and neurodegenerative disorders
Antimicrobial Research: The compound has shown potential as an anti-infective agent, with activity against various bacterial and viral pathogens.
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and electrostatic interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting molecular features and substituent effects:
Key Observations:
Piperidine vs.
Aromatic Substituents : Compounds with 4-methoxyphenyl or p-tolyl groups (e.g., ) exhibit higher molecular weights (~440 g/mol) and logP values (~5.2), suggesting increased lipophilicity and possible blood-brain barrier penetration.
Chlorine Substitution : The presence of chlorine (e.g., ) may enhance receptor affinity through electron-withdrawing effects, though it can also increase metabolic stability risks.
Pharmacological Implications
While explicit pharmacological data for the target compound is unavailable, structural analogs provide insights:
- Serotonin (5-HT) Receptor Modulation: Compounds with 1,2,4-oxadiazole and piperidine motifs (e.g., ’s GR 127935) are known to target 5-HT receptors, particularly 5-HT1 and 5-HT4 subtypes .
Biological Activity
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₇ClN₄O₂
- Molar Mass : 260.72 g/mol
- CAS Number : [not provided in the sources]
The compound exhibits biological activity primarily through its interaction with various biological targets. The oxadiazole moiety is known for its role in enhancing the pharmacological profile of compounds, often contributing to antimicrobial and anticancer activities. The piperidine ring is associated with several therapeutic effects, including analgesic and antipsychotic actions.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against various pathogens. For example, similar compounds have reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Level |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | - | Strong |
| Staphylococcus epidermidis | 0.25 | - | Strong |
| Escherichia coli | - | - | Moderate to Weak |
| Salmonella typhi | - | - | Moderate |
Enzyme Inhibition
The compound is also noted for its enzyme inhibitory activity:
- Acetylcholinesterase (AChE) Inhibition : Similar derivatives have shown strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
| Compound ID | IC50 (μM) |
|---|---|
| 7l | 2.14 ± 0.003 |
| 7m | 0.63 ± 0.001 |
Anticancer Activity
Recent studies have identified derivatives of this compound as agonists for human caseinolytic protease P (HsClpP), indicating potential applications in cancer therapy:
- HsClpP Agonism : Activation of HsClpP has been linked to improved mitochondrial function and apoptosis in cancer cells, making it a promising target for hepatocellular carcinoma treatment .
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria while showing moderate effects against Gram-negative strains .
- Docking Studies : Computational studies indicated favorable binding interactions between the compound and target proteins involved in bacterial resistance mechanisms, supporting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
